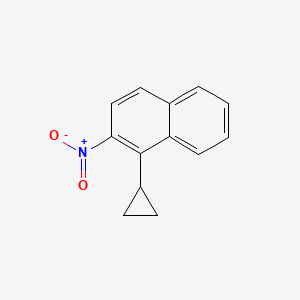

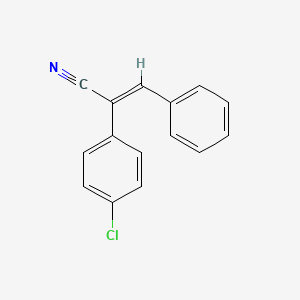

1-环丙基-2-硝基萘

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-Cyclopropyl-2-nitronaphthalene and related nitronaphthalene compounds involves various chemical reactions. For instance, nitronaphthalene derivatives react as Michael acceptors in the Corey-Chaykovsky reaction with alkyl phenyl selenones and alkyl diphenyl sulfonium salts, demonstrating a method for transition metal-free dearomatization (Antoniak & Barbasiewicz, 2019). Moreover, the synthesis of 1-nitronaphthalene, a related compound, can be achieved using nitric acid under mild conditions, showcasing an effective method for producing nitronaphthalene derivatives (Gong-an, Jiang-huan, & Xiaopeng, 2009).

Molecular Structure Analysis

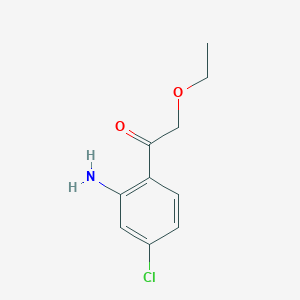

The molecular structure of 1-Cyclopropyl-2-nitronaphthalene is influenced by the presence of the cyclopropyl and nitro groups attached to the naphthalene core. The structure and reactivity of related nitronaphthalene compounds have been extensively studied, revealing insights into their chemical behavior. For example, studies on 1-nitronaphthalene have shown its planar and non-planar geometries in gas phases, indicating the influence of the nitro group on the molecular structure (Alparone & Librando, 2012).

Chemical Reactions and Properties

1-Cyclopropyl-2-nitronaphthalene undergoes various chemical reactions due to its functional groups. For instance, nitronaphthalene smoothly reacts with benzene and undergoes selective reduction with cyclohexane in the presence of aluminum chloride, demonstrating the compound's reactivity and potential for forming diverse organic structures (Zhu, Genaev, Salnikov, & Koltunov, 2018). Such reactions provide insights into the chemical properties and applications of nitronaphthalene derivatives.

Physical Properties Analysis

The physical properties of 1-Cyclopropyl-2-nitronaphthalene, such as solubility, melting point, and stability, are influenced by its molecular structure. Although specific studies on the physical properties of 1-Cyclopropyl-2-nitronaphthalene are limited, research on related compounds can offer valuable information. For example, the gas-phase atmospheric chemistry of nitronaphthalenes has been explored, indicating their photolytic behavior and reactions with various radicals, which indirectly provides insights into their physical properties (Atkinson, Aschmann, Arey, Zielinska, & Schuetzle, 1989).

Chemical Properties Analysis

The chemical properties of 1-Cyclopropyl-2-nitronaphthalene, such as reactivity with different chemicals and stability under various conditions, are key to understanding its applications and behavior in chemical syntheses. The reactivity of nitronaphthalene with dienes, leading to the formation of N-naphthylpyrroles, highlights the compound's versatility in organic synthesis (Paredes, Kneeteman, González-Sierra, & Mancini, 2003).

科学研究应用

电池材料

1-硝萘已被研究用作镁储备电池中的电池去极剂。它与高能镁阳极一起使用,其中添加乙炔黑以提高导电性,显示出增强电池性能的希望。该应用利用了 1-硝萘的有效还原行为 (Thirunakaran et al., 1996).

化学合成和反应研究

- 硝萘与烷基苯硒酮和烷基二苯磺鎓盐的 Corey-Chaykovsky 环丙烷化是无过渡金属脱芳香化的一个例子。此过程在苯并降冰片烯和相关体系的合成中很重要 (Antoniak & Barbasiewicz, 2019).

- 有机阴离子与 α-氯烷基砜和硝萘衍生物的反应导致邻位亲核取代。该反应对于理解有机合成中的取向模式和途径至关重要 (Mąkosza, Danikiewicz, & Wojciechowski, 1987).

光化学和环境研究

- 气相光解是硝萘在大气中的主要降解途径。了解 1-硝萘等化合物的溶解速率常数对于模拟环境影响和大气化学至关重要 (Atkinson et al., 1989).

- 硝萘的光化学转化,包括它们在大气中的分配和衰变,已在室外光化学烟雾箱中得到研究。这些研究对于环境评估和监管政策至关重要 (Feilberg et al., 1999).

激发态动力学

研究 1-硝萘等硝萘衍生物的激发态动力学,可以深入了解飞秒内系间窜越到三重态流形的过程。这些发现对于理解这些化合物中的光化学过程至关重要 (Vogt, Reichardt, & Crespo-Hernández, 2013).

生物活化和毒理学研究

1-硝萘的生物活化研究集中在其代谢和有毒代谢物的形成上。这些研究对于了解该化合物对健康的影响至关重要,特别是其对肺系统的影响 (Baldwin, Shultz, & Buckpitt, 2005).

安全和危害

作用机制

Target of Action

The primary targets of 1-Cyclopropyl-2-nitronaphthalene are enzymes involved in biochemical pathways. The compound has been shown to interact with these enzymes, leading to changes in their activity

Mode of Action

1-Cyclopropyl-2-nitronaphthalene interacts with its targets through a mechanism that involves the opening of the cyclopropane ring. This reaction is thought to be enzymatically catalyzed, leading to the formation of a covalent bond with the target enzyme . This interaction alters the activity of the enzyme, leading to changes in the biochemical pathways in which the enzyme is involved.

Biochemical Pathways

The affected biochemical pathways involve the degradation of 1-nitronaphthalene. The initial step in this process is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene, an early intermediate in the naphthalene degradation pathway . The subsequent assimilation of 1,2-dihydroxynaphthalene seems to follow the well-established pathway for naphthalene degradation .

Pharmacokinetics

For instance, its cyclopropyl group could potentially influence its absorption and distribution within the body

Result of Action

The molecular and cellular effects of 1-Cyclopropyl-2-nitronaphthalene’s action are largely dependent on its interaction with its enzyme targets. The compound’s ability to form a covalent bond with these enzymes can lead to changes in their activity, which in turn can affect various cellular processes . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Cyclopropyl-2-nitronaphthalene. For instance, the compound’s reactivity and stability can be affected by factors such as pH and temperature . Additionally, the presence of other substances in the environment, such as other chemicals or biological entities, can also influence the compound’s action

属性

IUPAC Name |

1-cyclopropyl-2-nitronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-14(16)12-8-7-9-3-1-2-4-11(9)13(12)10-5-6-10/h1-4,7-8,10H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEKWFZNQBNRBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC3=CC=CC=C32)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)

![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)

![2-[(Tetrahydro-2H-pyran-2alpha-yl)oxy]propanoic acid](/img/structure/B1145359.png)